molecular formula C9H9BrClNO2 B13545276 Ethyl 3-amino-5-bromo-2-chlorobenzoate

Ethyl 3-amino-5-bromo-2-chlorobenzoate

Cat. No.: B13545276
M. Wt: 278.53 g/mol
InChI Key: VTIFYUVOLCAONP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-2-chlorobenzoate is a chemical compound with the following structural formula:

C9H8BrClNO2\text{C}_9\text{H}_8\text{BrClNO}_2 C9​H8​BrClNO2​

It belongs to the class of benzoic acid derivatives and contains both bromine and chlorine atoms. The compound is commonly used in research and industrial applications due to its interesting properties.

Preparation Methods

Synthetic Routes: There are several synthetic routes to prepare Ethyl 3-amino-5-bromo-2-chlorobenzoate. One common method involves the reaction of 3-amino-5-bromo-2-chlorobenzoic acid with ethyl alcohol (ethanol) in the presence of acid catalysts. The esterification reaction proceeds as follows:

3-amino-5-bromo-2-chlorobenzoic acid+EthanolEthyl 3-amino-5-bromo-2-chlorobenzoate+Water\text{3-amino-5-bromo-2-chlorobenzoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 3-amino-5-bromo-2-chlorobenzoic acid+Ethanol→Ethyl 3-amino-5-bromo-2-chlorobenzoate+Water

Industrial Production: The compound is industrially produced using optimized conditions to achieve high yields and purity. Industrial-scale synthesis typically involves efficient reaction conditions and purification steps.

Chemical Reactions Analysis

Reactivity: Ethyl 3-amino-5-bromo-2-chlorobenzoate can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group. For example, it reacts with alkyl halides or acyl chlorides.

    Reduction Reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro compounds.

Common Reagents and Conditions:

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and strong bases (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (catalyzed by palladium on carbon).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Substitution: this compound derivatives.
  • Reduction: this compound alcohol.
  • Oxidation: Ethyl 3-nitro-5-bromo-2-chlorobenzoate.

Scientific Research Applications

Ethyl 3-amino-5-bromo-2-chlorobenzoate finds applications in:

    Medicinal Chemistry: It serves as a building block for designing potential drug candidates.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Material Science: As a precursor for functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to modulate biological processes.
  • In material science, it could participate in polymerization reactions or surface modifications.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-2-chlorobenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3

InChI Key

VTIFYUVOLCAONP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)N)Cl

Origin of Product

United States

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